molecular formula C14H12 B047199 2-Methylfluorene CAS No. 1430-97-3

2-Methylfluorene

Cat. No.: B047199
CAS No.: 1430-97-3
M. Wt: 180.24 g/mol
InChI Key: RKJHJMAZNPASHY-UHFFFAOYSA-N
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Description

2-Methylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHJMAZNPASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073943
Record name 2-Methylfluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430-97-3, 26914-17-0
Record name 2-Methyl-9H-fluorene
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Record name 2-Methylfluorene
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Record name Methyl-9H-fluorene
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Record name 9H-Fluorene, 2-methyl-
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Record name 2-Methylfluorene
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Record name Methyl-9H-fluorene
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Record name 2-methylfluorene
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Record name 2-METHYLFLUORENE
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Synthesis routes and methods

Procedure details

A solution of 2-fluorenecarboxaldehyde (15 g, 77.1 mmol) in 250 mL of 10% solution of acetic acid in ethyl acetate was hydrogenated at 80 psi of hydrogen during 24 hours at room temperature over 20% palladium hydroxide on carbon (catalytic amount). The reaction was monitored by TLC (silica, 25% ethyl acetate in hexane). The catalyst was filtered off, evaporation of the solvents followed by recrystallization of the residual solid from ethanol:water 5:1 afforded 9.6 g (69.0%) of the product as colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the methyl group in 2-Methylfluorene influence its reactivity compared to unsubstituted fluorene?

A1: The methyl group in this compound introduces both electronic and steric effects that can impact its reactivity. For instance, the methyl group is electron-donating, which can influence the electron density of the fluorene ring system and impact reactions like electrophilic aromatic substitution. Additionally, the methyl group can introduce steric hindrance, potentially affecting the approach of reactants and influencing reaction rates and selectivity. [, ]

Q2: Can you provide an example of a reaction where the methyl group in this compound plays a crucial role?

A2: In the formylation of this compound using the Rieche method, the methyl group directs the incoming formyl group to the 7-position of the fluorene ring system, resulting in the formation of 2-Methyl-7-fluorenecarbaldehyde. This regioselectivity is likely due to a combination of electronic and steric factors introduced by the methyl substituent. [] This specific positioning of the formyl group could be crucial for further synthetic transformations or for the biological activity of the resulting molecule.

Q3: Has this compound been used in the synthesis of more complex molecules?

A3: Yes, this compound serves as a building block in the synthesis of various indenofluorene derivatives. For example, it can be reacted with specific acid chlorides, followed by cyclization and reduction steps, to generate methyl derivatives of cis-fluorénacène, trans-fluorénacène, and trans-fluorénaphène. These complex polycyclic aromatic hydrocarbons are of interest for their potential applications in materials science and organic electronics. []

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